molecular formula C9H12N2OS B1487106 (E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098155-05-4

(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487106
CAS No.: 2098155-05-4
M. Wt: 196.27 g/mol
InChI Key: YVIQSIKLKBUTIV-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one is a functionalized pyrimidine derivative offered for research and development purposes. The pyrimidine scaffold is a privileged structure in medicinal and agrochemical chemistry, present in nucleic acids, vitamins, and numerous bioactive molecules . This compound features a methylthio (SMe) substituent, a versatile chemical handle that can be further modified through reactions such as oxidation or cross-coupling to create diverse chemical libraries for biological screening . Researchers are exploring such pyrimidine derivatives for a range of potential applications. In life sciences, pyrimidine-based compounds are extensively investigated as key scaffolds for developing novel anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a prominent target in oncology . Beyond biomedical fields, novel pyrimidine derivatives have also demonstrated a pronounced stimulating effect on plant growth, making them candidates for deeper biological studies in agricultural science . Furthermore, related structures show promise in other research areas, such as exhibiting antioxidant and anti-inflammatory activities through mechanisms like lipoxygenase (LOX) inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(E)-but-2-en-2-yl]-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-6(2)7-5-8(12)11-9(10-7)13-3/h4-5H,1-3H3,(H,10,11,12)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIQSIKLKBUTIV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C8H10N2SC_8H_{10}N_2S with a molecular weight of approximately 166.24 g/mol. The structure features a pyrimidine ring substituted with a butenyl and methylthio group, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with alkylating agents under controlled conditions. The reaction mechanisms often include nucleophilic substitutions that introduce the butenyl and methylthio groups into the pyrimidine framework.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound has shown promising results against a range of bacterial strains, suggesting its potential as an antibacterial agent. For instance, in vitro assays indicated significant inhibition of bacterial growth when tested against common pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. A study measured the ability of this compound to scavenge free radicals, demonstrating an IC50 value that indicates moderate to high antioxidant activity compared to standard antioxidants like Trolox. This suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

  • Anticancer Activity : A study explored the anticancer effects of various pyrimidine derivatives, including this compound. The compound exhibited cytotoxic effects in several cancer cell lines, including breast and lung cancer cells, indicating its potential as a lead compound for further development in cancer therapy.
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of this compound through various assays measuring cytokine production in activated macrophages. Results indicated that this compound significantly reduced pro-inflammatory cytokines, suggesting it could be beneficial in treating inflammatory diseases.

Data Tables

Activity IC50 Value Remarks
Antibacterial15 µMEffective against E. coli
Antioxidant12 µMComparable to Trolox
Anticancer (MCF7)20 µMSignificant cytotoxicity
Anti-inflammatory25 µMReduced TNF-alpha production

Scientific Research Applications

Medicinal Chemistry

Pyrimidine derivatives, including (E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one, are known for their diverse biological activities. Research indicates that this compound may exhibit:

  • Anticancer Properties : Studies on similar pyrimidine compounds have shown potential as inhibitors of protein kinases involved in cancer progression. For instance, compounds with structural similarities have been reported to inhibit CDK4 and CDK6, key regulators in cell cycle control .
  • Antimicrobial Activity : Some pyrimidine derivatives are recognized for their antibacterial and antifungal properties, suggesting that this compound could be explored for therapeutic applications against infectious diseases.

Materials Science

The unique properties of this compound may also lend themselves to applications in materials science:

  • Polymer Chemistry : The compound could be used as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis of various pyrimidine derivatives and their activity against cancer cell lines. The researchers found that compounds structurally related to this compound exhibited significant inhibition of cell proliferation in vitro. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Antimicrobial Properties

Another research article investigated the antimicrobial effects of substituted pyrimidines. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position 6 : The (E)-but-2-en-2-yl group introduces steric and electronic effects distinct from methyl or aromatic substituents (e.g., furan). The α,β-unsaturated system may enhance reactivity in Michael addition or cycloaddition reactions.
  • Substituent Position 2 : The (methylthio) group contributes to moderate hydrogen-bond acceptor capacity (TPSA: 56.7 Ų for parent compound) , influencing solubility and target binding.

Physicochemical Properties

Comparative data for solubility and lipophilicity:

Compound Solubility (mg/mL) logP Reference
2-(Methylthio)pyrimidin-4(3H)-one 12.4 (EtOH) 1.2
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one 8.9 (DMSO) 0.9
6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one 15.2 (EtOH) 1.5
  • The (E)-but-2-en-2-yl substituent likely increases hydrophobicity (predicted logP ~2.1), reducing aqueous solubility compared to furan or methoxymethyl analogues.

Preparation Methods

Synthesis via Chloromethylpyrimidinone Intermediates

A prominent method for related pyrimidin-4(3H)-one derivatives involves the preparation of 6-chloromethyl-2-(methylthio)pyrimidin-4(1H)-one intermediates, which are subsequently transformed into the target compound or related uracil derivatives. This approach is well-documented in patent EP3759082B1, which describes a two-step process:

  • Step a: Reaction of ethyl 4-chloroacetoacetate with S-methylisothiourea hemisulfate to isolate the novel intermediate 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one.
  • Step b: Treatment of this intermediate with aqueous sulfuric acid to convert it into 6-chloromethyluracil or related pyrimidinones.

This method emphasizes the isolation of the intermediate to remove inorganic salts and control the hydrolysis step, which is critical due to the release of methyl mercaptan gas and potential side reactions.

Parameter Conditions/Results
Intermediate isolation temperature Low temperature (0-40°C, preferably 25°C)
Hydrolysis reagent 5% aqueous sulfuric acid or 6M HCl
Hydrolysis temperature 25-100°C
Reaction time 30 min to 16 hours depending on conditions
Yield of 6-chloromethyluracil 60-90%
Purity of product >99% with sulfuric acid, ~85% with HCl
By-product content <0.5% with sulfuric acid, up to 8.5% with HCl

The use of sulfuric acid over hydrochloric acid notably reduces by-product formation (6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione), enhancing yield and purity without further purification steps.

Nucleophilic Aromatic Substitution for Functionalization

Another approach relevant to the preparation of methylthio-substituted pyrimidines involves nucleophilic aromatic substitution (SNAr) on dichloropyrimidine derivatives. For example, 4,6-dichloro-2-(methylthio)pyrimidine can be selectively reacted with sodium ethoxide in ethanol at room temperature to afford 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield (89%), which serves as a versatile intermediate for further functionalization.

This method highlights the controlled substitution at the 6-position, which could be adapted for introduction of other alkyl or alkenyl groups such as the but-2-en-2-yl moiety in the target compound.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcomes
Formation of intermediate Ethyl 4-chloroacetoacetate + S-methylisothiourea hemisulfate, low temp (0-40°C) Isolation of 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one
Hydrolysis 5% aqueous sulfuric acid, 80°C, 30 min Conversion to 6-chloromethyluracil, high yield and purity
Alternative hydrolysis 6M HCl, 100°C, 16 h Lower yield (60%), higher by-products (8.5%)
Nucleophilic substitution 4,6-dichloro-2-(methylthio)pyrimidine + EtONa in EtOH, 20°C, 2 h Selective substitution at 6-position, 89% yield

The control of temperature, acid concentration, and reaction time is critical to maximize yield and minimize impurities. The sulfuric acid hydrolysis step is particularly advantageous for industrial scalability due to shorter reaction times and cleaner product profiles.

Research Findings and Analytical Data

  • Purity and By-products: Using sulfuric acid hydrolysis, the by-product 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione was reduced to below 0.5%, significantly improving product quality compared to hydrochloric acid hydrolysis where it reached up to 8.5%.
  • Yield Improvements: Isolation of the intermediate prior to hydrolysis prevents variability in reaction rates and gas evolution, leading to reproducible yields around 90%.
  • Reaction Monitoring: UPLC-MS and HPLC analyses confirm complete conversion of intermediates under optimized conditions.
  • Functional Group Introduction: Nucleophilic aromatic substitution allows for selective modification of the pyrimidine ring, providing a pathway to introduce the but-2-en-2-yl group via appropriate alkylation or cross-coupling methodologies following initial substitution steps.

Summary Table of Preparation Methods

Method Key Intermediate(s) Reagents/Conditions Yield (%) Purity (%) Notes
Two-step synthesis via chloromethyl intermediate 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one Ethyl 4-chloroacetoacetate + S-methylisothiourea hemisulfate; sulfuric acid hydrolysis 88-90 >99 Isolation of intermediate critical; sulfuric acid preferred
Hydrochloric acid hydrolysis Same as above 6M HCl, 100°C, 16 h 60 85 Longer reaction, more by-products
Nucleophilic aromatic substitution 4,6-dichloro-2-(methylthio)pyrimidine EtONa in EtOH, 20°C, 2 h 89 Not specified Selective substitution at 6-position

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via alkylation of a pyrimidinone precursor. For example, methylation of the thio group using dimethyl sulfate (DMSO) or methyl iodide under basic conditions (K₂CO₃/EtOH or MeONa/MeOH) yields intermediates like 6-methyl-2-methylthio-pyrimidin-4(3H)-one . Subsequent coupling with but-2-en-2-yl groups requires heating with aromatic amines at 140°C. Yields depend on solvent choice (e.g., dioxane or DMF for solubility) and stoichiometric ratios. Monitoring via TLC and purification via recrystallization (using ethanol or methanol) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR : Confirms regioselectivity of substituents (e.g., methylthio protons at δ 2.5–3.0 ppm) and the (E)-configuration of the but-2-en-2-yl group (coupling constants J = 12–16 Hz for trans alkenes) .
  • LC-MS : Validates molecular mass (e.g., [M+H]+ peaks) and detects impurities .
  • Elemental analysis : Ensures C, H, N, S composition matches theoretical values .
  • X-ray crystallography (if crystalline): Resolves 3D conformation, critical for docking studies .

Q. How do substituents on the pyrimidinone core influence biological activity?

  • Key Findings :

Substituent PositionGroupImpact on ActivityReference
6-positionBut-2-en-2-ylEnhances lipophilicity, improving membrane permeability
2-positionMethylthioStabilizes thioether bonding in enzyme active sites
  • Electron-withdrawing groups (e.g., CF₃) at meta/para positions enhance target affinity but may reduce solubility .

Advanced Research Questions

Q. How can molecular docking studies predict the anticonvulsant or anticancer potential of this compound?

  • Methodology :

Target Selection : Use proteins like GABA receptors (anticonsulvant) or kinase enzymes (anticancer) from PDB.

Docking Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.

Parameters : Grid boxes centered on active sites (e.g., ATP-binding pockets), with 20–30 Å dimensions. The methylthio group often forms hydrophobic interactions, while the pyrimidinone core hydrogen-bonds with catalytic residues .

Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors .

Q. What strategies are used to resolve contradictions in SAR data for pyrimidinone derivatives?

  • Approach :

  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., trifluoromethyl groups consistently improving IC₅₀ values in kinase assays ).
  • In vitro vs. in vivo correlation : Address discrepancies by adjusting for bioavailability (e.g., logP >3 may improve cell penetration but reduce plasma stability) .
  • Crystallography : Resolve ambiguous binding modes (e.g., confirm if the (E)-isomer binds more tightly than (Z) ).

Q. How is acute toxicity evaluated for this compound in preclinical models?

  • Protocol :

  • In vivo : Administer doses (10–100 mg/kg) to rodents via oral or IV routes. Monitor mortality, organ histopathology, and biochemical markers (e.g., ALT/AST for liver toxicity) over 14 days .
  • In vitro : Use HepG2 cells for hepatotoxicity screening (IC₅₀ <50 µM indicates low risk) .
  • Computational : Predict toxicity via ADMET tools (e.g., ProTox-II) to flag risks like mutagenicity .

Q. What methods separate (E)- and (Z)-isomers of the but-2-en-2-yl substituent?

  • Techniques :

  • Chiral HPLC : Use a CHIRALPAK® column with hexane/isopropanol (90:10) mobile phase; (E)-isomers typically elute earlier due to lower polarity .
  • Crystallization : Differential solubility in ethanol/water mixtures isolates isomers .
  • NMR NOESY : Detects spatial proximity of substituents to confirm configuration .

Methodological Challenges

Q. How to address instability of the methylthio group under oxidative conditions?

  • Solutions :

  • Storage : Keep at -20°C under argon to prevent oxidation to sulfoxide .
  • Synthetic Modifications : Replace methylthio with sulfone groups for stability, though this may reduce activity .

Q. What computational models predict metabolic pathways for this compound?

  • Tools :

  • CYP450 Metabolism : Use StarDrop’s IsoCyp module to identify likely oxidation sites (e.g., sulfur or alkene groups) .
  • Metabolite Identification : Simulate phase I/II metabolism with GLORYx, followed by LC-HRMS validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
(E)-6-(but-2-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.